molecular formula C32H32N2O7 B12551659 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine CAS No. 162583-94-0

5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine

Cat. No.: B12551659
CAS No.: 162583-94-0
M. Wt: 556.6 g/mol
InChI Key: OWEWLFTYSHJDCP-RNOQYBQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine is a synthetic nucleoside analog This compound is characterized by the presence of a bis(4-methoxyphenyl)(phenyl)methyl group attached to the 5’-hydroxyl group of thymidine, with a formyl group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine involves multiple steps. The starting material, thymidine, undergoes protection of the 5’-hydroxyl group with bis(4-methoxyphenyl)(phenyl)methyl chloride in the presence of a base such as pyridine. The 3’-hydroxyl group is then oxidized to a formyl group using reagents like Dess-Martin periodinane or Swern oxidation conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification .

Chemical Reactions Analysis

Types of Reactions

5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

Scientific Research Applications

5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine involves its incorporation into DNA during replication. The presence of the bulky bis(4-methoxyphenyl)(phenyl)methyl group can hinder the activity of DNA polymerases, leading to chain termination. This property makes it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine lies in its specific structural modifications, which confer distinct biochemical properties. The formyl group at the 3’-position and the bulky bis(4-methoxyphenyl)(phenyl)methyl group at the 5’-position make it a valuable tool in biochemical research and potential therapeutic applications .

Properties

CAS No.

162583-94-0

Molecular Formula

C32H32N2O7

Molecular Weight

556.6 g/mol

IUPAC Name

(2S,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C32H32N2O7/c1-21-18-34(31(37)33-30(21)36)29-17-22(19-35)28(41-29)20-40-32(23-7-5-4-6-8-23,24-9-13-26(38-2)14-10-24)25-11-15-27(39-3)16-12-25/h4-16,18-19,22,28-29H,17,20H2,1-3H3,(H,33,36,37)/t22-,28-,29-/m1/s1

InChI Key

OWEWLFTYSHJDCP-RNOQYBQRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C=O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.